molecular formula C27H32N8O16P2 B025407 8-Demethyl-8-hydroxy-5-deaza-5-carba-fad CAS No. 104324-33-6

8-Demethyl-8-hydroxy-5-deaza-5-carba-fad

Cat. No.: B025407
CAS No.: 104324-33-6
M. Wt: 786.5 g/mol
InChI Key: STDZKPOWOJIPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of CTOP includes the formation of disulfide bridges between cysteine and penicillamine residues. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of iodine in different solvents to facilitate selective disulfide bond formation .

Chemical Reactions Analysis

CTOP undergoes various chemical reactions, including:

Scientific Research Applications

CTOP is extensively used in scientific research due to its high selectivity for μ-opioid receptors. Some of its applications include:

Mechanism of Action

CTOP exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs such as morphine. This binding prevents the activation of the receptor and the subsequent intracellular signaling cascade that leads to analgesia and other effects. The molecular targets of CTOP include the μ-opioid receptors, which are G protein-coupled receptors that trigger a cascade of intracellular events upon activation .

Comparison with Similar Compounds

CTOP is unique in its high selectivity for μ-opioid receptors compared to other opioid receptor antagonists. Similar compounds include:

CTOP’s uniqueness lies in its high selectivity for μ-opioid receptors, making it a valuable tool for studying the specific effects of μ-opioid receptor antagonism .

Properties

CAS No.

104324-33-6

Molecular Formula

C27H32N8O16P2

Molecular Weight

786.5 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate

InChI

InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43)

InChI Key

STDZKPOWOJIPDH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Canonical SMILES

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Synonyms

8-demethyl-8-hydroxy-5-deaza-5-carba-FAD
8-DHDC-FAD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.